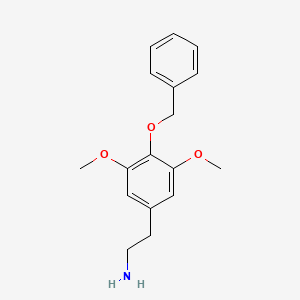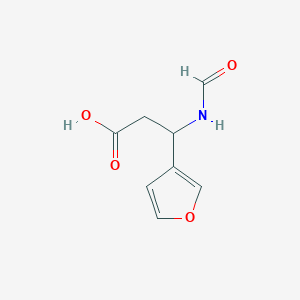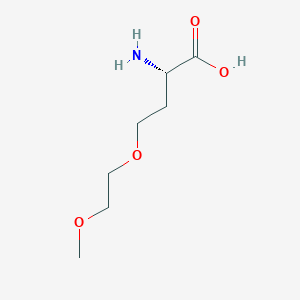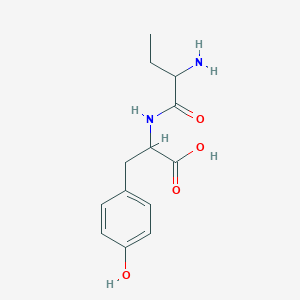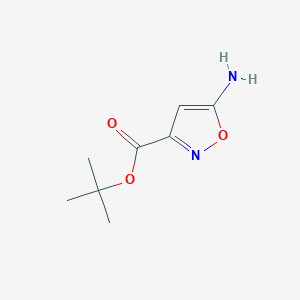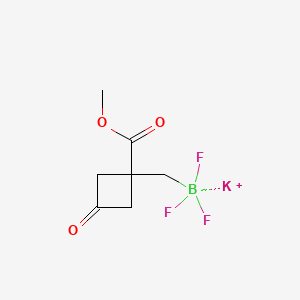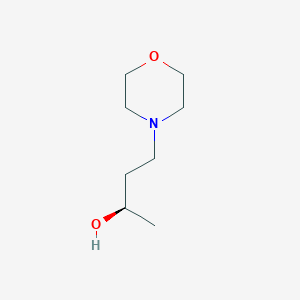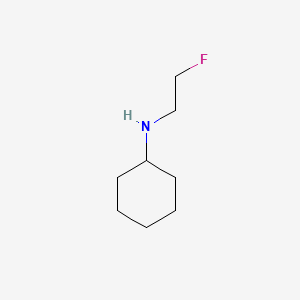
N-(2-fluoroethyl)cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluoroethyl)cyclohexanamine is an organic compound that belongs to the class of aliphatic amines It is characterized by the presence of a cyclohexane ring attached to an amine group, with a 2-fluoroethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(2-fluoroethyl)cyclohexanamine can be synthesized through several methods. One common approach involves the alkylation of cyclohexylamine with 2-fluoroethyl halides under basic conditions. The reaction typically proceeds as follows: [ \text{Cyclohexylamine} + \text{2-Fluoroethyl Halide} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of aniline derivatives in the presence of cobalt or nickel-based catalysts. This method ensures high yields and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-fluoroethyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of substituted amines.
Applications De Recherche Scientifique
N-(2-fluoroethyl)cyclohexanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, especially in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of N-(2-fluoroethyl)cyclohexanamine involves its interaction with molecular targets such as enzymes and receptors. The fluoroethyl group can enhance the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: A similar compound without the fluoroethyl group, used in the production of other organic compounds and as a corrosion inhibitor.
N-(2-chloroethyl)cyclohexanamine: Similar structure but with a chloroethyl group instead of a fluoroethyl group, used in different synthetic applications.
Uniqueness
N-(2-fluoroethyl)cyclohexanamine is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding interactions, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H16FN |
|---|---|
Poids moléculaire |
145.22 g/mol |
Nom IUPAC |
N-(2-fluoroethyl)cyclohexanamine |
InChI |
InChI=1S/C8H16FN/c9-6-7-10-8-4-2-1-3-5-8/h8,10H,1-7H2 |
Clé InChI |
ZKDLVKWHIHOHSH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Amino-5-[1-(4-hydroxy-3-methoxyphenyl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13578861.png)
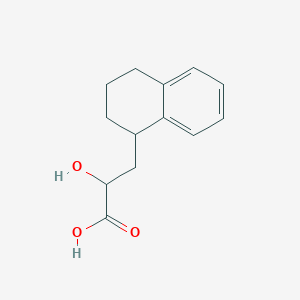
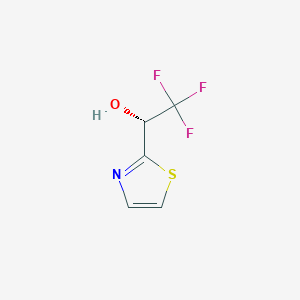
![3-[2-(dimethylamino)acetamido]-N-methylpropanamidehydrochloride](/img/structure/B13578884.png)
![4-acetyl-N-[3-(diethylcarbamoyl)phenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B13578885.png)
